(1E)-CFI-400437 dihydrochloride

PLK4 inhibitor Pediatric Embryonal Brain Tumor Antiproliferative Activity

Choose (1E)-CFI-400437 dihydrochloride for its proven sub-nanomolar PLK4 potency (IC50 0.6 nM), validated in vivo efficacy in breast cancer xenograft models (25 mg/kg i.p. daily), and well-characterized off-target Aurora inhibition profile. Unlike other PLK4 inhibitors, it offers defined selectivity (>10 µM over PLK family) and established solubility (25 mg/mL DMSO, 2 mg/mL water). Ideal for dissecting PLK4 vs Aurora contributions in peripheral solid tumors. Long-term stability: 3 years at -20°C powder.

Molecular Formula C29H30Cl2N6O2
Molecular Weight 565.5
CAS No. 1168722-82-4
Cat. No. B2728982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-CFI-400437 dihydrochloride
CAS1168722-82-4
Molecular FormulaC29H30Cl2N6O2
Molecular Weight565.5
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl
InChIInChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;;
InChIKeyXQZOWXHJNLSRCM-AEZZRCKESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1E)-CFI-400437 Dihydrochloride (CAS 1168722-82-4): A Potent and Selective PLK4 Inhibitor for Cancer Research Procurement


(1E)-CFI-400437 dihydrochloride (also known as CFI-400437) is an indolinone-derived, ATP-competitive small-molecule inhibitor of Polo-like kinase 4 (PLK4) [1]. PLK4 is a master regulator of centriole duplication, and its inhibition leads to centrosome depletion and mitotic arrest in cancer cells [1]. The compound exhibits sub-nanomolar potency against PLK4 (IC50 = 0.6 nM) and high selectivity over other PLK family members (IC50 >10 μM) . It also demonstrates significant antiproliferative activity across multiple cancer cell lines and in vivo efficacy in xenograft models [1].

Why Generic PLK4 Inhibitor Substitution Fails: Evidence-Based Procurement Justification for (1E)-CFI-400437 Dihydrochloride


PLK4 inhibitors are not interchangeable due to significant differences in kinase selectivity profiles, off-target activity against Aurora kinases (which drives part of their phenotypic anticancer impact), and physiochemical properties affecting tissue distribution, such as blood-brain barrier penetration [1]. (1E)-CFI-400437 dihydrochloride is distinguished by its unique combination of sub-nanomolar PLK4 potency, a defined off-target Aurora inhibition profile, and robust in vivo efficacy in specific xenograft models [2]. Substituting with another PLK4 inhibitor like centrinone or CFI-400945 without considering these quantitative differences risks altering experimental outcomes, particularly in studies evaluating brain exposure or Aurora kinase-dependent effects [1].

(1E)-CFI-400437 Dihydrochloride Quantitative Differentiation: Head-to-Head and Comparative Evidence for Procurement Decisions


Superior Antiproliferative Impact in Pediatric Embryonal Brain Tumor (EBT) Cells Compared to Other PLK4 Inhibitors

In a direct comparative study of eight PLK4 inhibitors in embryonal tumor cell lines (MON, BT-12, BT-16, DAOY, D283), (1E)-CFI-400437 dihydrochloride demonstrated the greatest overall antiproliferative impact among all tested compounds [1]. The study noted that its phenotypic anticancer effect may, in part, be due to concomitant inhibition of Aurora kinases [1].

PLK4 inhibitor Pediatric Embryonal Brain Tumor Antiproliferative Activity

Sub-Nanomolar PLK4 Potency with >16,000-Fold Selectivity Over Other PLK Family Members

(1E)-CFI-400437 dihydrochloride exhibits an IC50 of 0.6 nM against PLK4, while showing >10 μM IC50 values against other PLK family members (PLK1, PLK2, PLK3), representing a >16,000-fold selectivity window [1]. This high selectivity minimizes confounding off-target effects on other PLK-regulated pathways.

PLK4 inhibitor Kinase Selectivity IC50

Defined Off-Target Aurora Kinase Inhibition Profile with Quantified Potency Differences

While highly selective for PLK4, (1E)-CFI-400437 dihydrochloride also inhibits Aurora A, Aurora B, KDR, and FLT-3 with IC50 values of 0.37, 0.21, 0.48, and 0.18 μM, respectively . This represents a two-order-of-magnitude higher IC50 (weaker potency) against Aurora kinases compared to its 0.6 nM PLK4 IC50 [1]. The phenotypic anticancer impact of CFI-400437 is partly attributed to this Aurora kinase inhibition [2].

PLK4 inhibitor Aurora Kinase Off-Target Activity

In Vivo Efficacy in MDA-MB-468 Breast Cancer Xenograft Model with Defined Dosing Regimen

(1E)-CFI-400437 dihydrochloride, administered at 25 mg/kg via intraperitoneal injection once daily for 21 days, demonstrated significant antitumor activity in a mouse xenograft model using MDA-MB-468 breast cancer cells [1]. This in vivo validation supports its use in preclinical oncology studies beyond in vitro assays.

PLK4 inhibitor Xenograft Model In Vivo Efficacy

Limited Blood-Brain Barrier Penetration Compared to Other PLK4 Inhibitors

In a comparative analysis of PLK4 inhibitors for brain tumor applications, (1E)-CFI-400437 was found to have limited blood-brain barrier penetration, similar to CFI-400945, and is not optimal for brain exposure [1]. In contrast, compounds such as R-1530 and axitinib were predicted to have moderate-to-good brain penetration [1]. This negative differentiation is critical for selecting the appropriate tool compound for central nervous system tumor models.

PLK4 inhibitor Blood-Brain Barrier Brain Exposure

Defined Solubility Profile for In Vitro and In Vivo Formulation

The dihydrochloride salt form of CFI-400437 provides defined solubility characteristics: 25 mg/mL (44.2 mM) in DMSO and 2 mg/mL (3.53 mM) in water at 25°C, with insolubility in ethanol . This solubility profile enables straightforward preparation of stock solutions for in vitro studies and informs in vivo formulation strategies, such as the use of CMC-Na suspensions achieving ≥5 mg/mL [1].

PLK4 inhibitor Solubility Formulation

Optimal Research Applications for (1E)-CFI-400437 Dihydrochloride Based on Quantitative Evidence


In Vitro and In Vivo Studies of PLK4 Inhibition in Peripheral Solid Tumor Models

With validated sub-nanomolar PLK4 potency (IC50 0.6 nM) [1] and proven in vivo efficacy in a breast cancer xenograft model at 25 mg/kg i.p. daily [2], (1E)-CFI-400437 dihydrochloride is ideally suited for investigating PLK4-dependent mechanisms in peripheral solid tumors, including breast, lung, and colorectal cancers . Its defined off-target Aurora kinase inhibition profile (Aurora A: 0.37 μM; Aurora B: 0.21 μM) provides additional context for interpreting phenotypic outcomes.

Pediatric Embryonal Brain Tumor (EBT) Research – In Vitro Studies Only

In direct comparative studies, (1E)-CFI-400437 demonstrated the greatest overall antiproliferative impact in multiple EBT cell lines (MON, BT-12, BT-16, DAOY, D283) [3]. However, its limited blood-brain barrier penetration [3] restricts its use to in vitro studies or models where CNS exposure is not required. Researchers should consider alternative PLK4 inhibitors like R-1530 for in vivo brain tumor studies [3].

Kinase Selectivity Profiling and Off-Target Studies of Aurora Kinase Inhibition

The compound's well-characterized off-target inhibition of Aurora A and Aurora B, with IC50 values 300- to 800-fold higher than its PLK4 IC50 [1][4], makes it a valuable tool for dissecting the relative contributions of PLK4 versus Aurora kinase inhibition in cancer cell phenotypes. This is particularly relevant given evidence that part of its anticancer effect may be mediated through Aurora kinase inhibition [3].

Formulation and Solubility Studies for PLK4 Inhibitor Development

With a defined solubility profile of 25 mg/mL in DMSO and 2 mg/mL in water , and established in vivo formulation using CMC-Na suspension (≥5 mg/mL) [5], (1E)-CFI-400437 serves as a reference standard for developing and optimizing formulations for preclinical PLK4 inhibitor studies. Its long-term stability (3 years at -20°C powder) supports its use in longitudinal studies and as a control compound in screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1E)-CFI-400437 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.